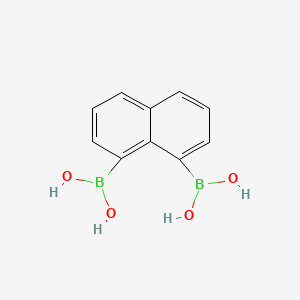

1,8-Naphthalenediboronic acid

描述

1,8-Naphthalenediboronic acid is a useful research compound. Its molecular formula is C10H10B2O4 and its molecular weight is 215.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,8-Naphthalenediboronic acid is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. As a boronic acid derivative, it exhibits significant reactivity and interaction with biological molecules, making it a valuable tool in medicinal chemistry and biochemistry.

Chemical Structure

This compound features two boronic acid groups attached to the naphthalene backbone. This structure allows for versatile interactions with different substrates, including carbohydrates and proteins. The ability of boronic acids to form reversible covalent bonds with diols is particularly relevant in biological systems.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro experiments demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study showed that treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines, including breast and prostate cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cell signaling pathways. It has been shown to inhibit the activity of certain kinases that play crucial roles in cancer progression. This inhibition leads to disrupted signaling cascades that promote cell survival and proliferation .

Case Studies

A notable case study involved the application of this compound in a therapeutic setting. In an animal model of cancer, administration of the compound resulted in reduced tumor growth compared to control groups. The study provided evidence that the compound not only inhibited tumor cell proliferation but also enhanced the efficacy of existing chemotherapy agents .

Data Table: Summary of Biological Activities

科学研究应用

Synthesis Overview

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrolysis | Naphthalene diborane | Alcohol solvent | High |

| Direct Boronation | Naphthalene | B(OH)3 or B2(OH)4 | Moderate |

| Ligand Exchange | 1,8-Naphthalenediol + Boronic acids | Acetonitrile | High |

Cross-Coupling Reactions

NDBA is extensively used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction enables the synthesis of biaryl compounds and other complex organic molecules.

- Case Study : A study demonstrated the successful application of NDBA in synthesizing substituted biaryls from aryl halides and aryl boronic acids, achieving yields exceeding 90% under mild conditions .

Boronate Ester Formation

NDBA can react with alcohols to form stable boronate esters. These esters are crucial intermediates in organic synthesis and can be further transformed into various functional groups.

- Data Table: Stability of Boronate Esters

| Boronate Ester | Stability (days) | Reaction Conditions |

|---|---|---|

| Phenylboronate | 5 | Room Temperature |

| Pinacol ester | 9 | Reflux |

Supramolecular Chemistry

NDBA serves as a building block for supramolecular assemblies due to its ability to form dative covalent bonds with various ligands. This property is exploited in creating complex molecular structures that exhibit unique physical properties.

- Case Study : Research indicated that NDBA could self-assemble with bipyridine derivatives to form thermally stable host-guest complexes. These complexes demonstrated potential applications in drug delivery systems .

Polymeric Materials

NDBA's reactivity allows it to be incorporated into polymeric materials, enhancing their mechanical and thermal properties.

- Data Table: Properties of NDBA-Modified Polymers

| Polymer Type | Modification | Property Improvement |

|---|---|---|

| Polyethylene | NDBA addition | Increased tensile strength |

| Polystyrene | Cross-linking | Enhanced thermal stability |

Chemosensors for Sugars

NDBA derivatives have been developed as chemosensors for detecting sugars and sugar derivatives. These sensors utilize the Lewis acidity of boron to interact with diols, resulting in measurable changes in fluorescence.

- Case Study : A novel chemosensor based on a naphthyl-pyridinium receptor was created using NDBA derivatives. This sensor exhibited high sensitivity for detecting lactulose at low micromolar concentrations .

Drug Delivery Systems

The ability of NDBA to form stable complexes with biomolecules has led to its investigation as a potential drug delivery agent. Its capacity to encapsulate therapeutic agents while providing controlled release mechanisms is being explored.

属性

IUPAC Name |

(8-borononaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10B2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCMBKJUQXBRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=CC2=CC=C1)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704543 | |

| Record name | Naphthalene-1,8-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947617-22-3 | |

| Record name | Naphthalene-1,8-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。